molecular formula C9H5ClFN3 B8801876 3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine

3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine

Cat. No. B8801876
M. Wt: 209.61 g/mol
InChI Key: IWYSUQSGWOVPDF-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C9H5ClFN3 and its molecular weight is 209.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-6-(4-fluorophenyl)-1,2,4-triazine

Molecular Formula

C9H5ClFN3

Molecular Weight

209.61 g/mol

IUPAC Name

3-chloro-6-(4-fluorophenyl)-1,2,4-triazine

InChI

InChI=1S/C9H5ClFN3/c10-9-12-5-8(13-14-9)6-1-3-7(11)4-2-6/h1-5H

InChI Key

IWYSUQSGWOVPDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=N2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 20 g. of 6-(p-fluorophenyl)-1,2,4-triazin-3(2H)-one in 158 ml. of chloroform is cooled in an ice bath and 178.5 ml. of phosphorus oxychloride is added followed by 1.2 g. of N,N-dimethylformamide. The mixture is refluxed for 4.5 hours and then the excess phosphorus oxychloride is removed in vacuo. The residue is redissolved in chloroform and poured into ice-water. When the ice melts the mixture is filtered. The organic layer of the filtrate is washed with water and saturated sodium bicarbonate solution and then dried giving a brown semi-solid. This semi-solid is taken up in chloroform and filtered through a short silica gel column giving 3-chloro-6-(p-fluorophenyl)-1,2,4-triazine as a tan solid.
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Synthesis routes and methods II

Procedure details

A mixture of 6-(4-fluorophenyl)-1,2,4-triazin-3(2H)-one (1.0 g, 5.23 mmol) and phosphoryl chloride (8.0 mL) in chloroform (5.0 mL) was heated under reflux conditions overnight. After cooling, the volatiles were removed under reduced pressure. The residue was dissolved in dichloromethane (60 mL) and was poured into ice with stirring. The mixture was neutralized with aqueous 2N potassium carbonate and filtered through a pad of Celite. The organic layer was separated and the aqueous layer was extracted with dichloromethane (3×20 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography to give the desired product. (600 mg, 54.6%) 1H-NMR (300 MHz, CDCl3): 8.88 (s, 1H), 8.06-8.12 (m, 2H), 7.06-7.14 (m, 2H). LCMS: (M+H)=210.1/212.1.
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Synthesis routes and methods III

Procedure details

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